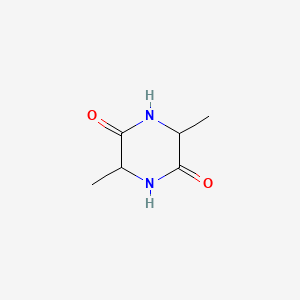

3,6-Dimethylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWISPHBAYBECQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971681 | |

| Record name | 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-46-7 | |

| Record name | 3,6-Dimethyl-2,5-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5625-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylpiperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chiral Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione from L-Alanine: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione, a valuable chiral building block, from the readily available amino acid L-alanine. The presented methodology focuses on a robust and stereochemically controlled two-step solution-phase synthesis, ensuring high purity and the desired (S,S)-configuration of the final product. This document details the experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic pathway and reaction mechanisms.

Introduction

(3S,6S)-3,6-dimethylpiperazine-2,5-dione, also known as cyclo(L-Ala-L-Ala), is a cyclic dipeptide that serves as a key chiral scaffold in medicinal chemistry and drug development. Its rigidified conformation makes it an excellent mimic of β-turns in peptides, enabling its use in the design of peptidomimetics with enhanced metabolic stability and biological activity. The synthesis of enantiomerically pure (3S,6S)-3,6-dimethylpiperazine-2,5-dione is therefore of significant interest.

The most reliable method to ensure the retention of stereochemistry is a two-step approach:

-

Dipeptide Formation: Coupling of two L-alanine molecules to form the linear dipeptide, L-alanyl-L-alanine. This step requires the use of protecting groups to control the reactivity of the amino and carboxyl functionalities.

-

Cyclization: Deprotection of the linear dipeptide followed by an intramolecular cyclization to yield the desired diketopiperazine.

This guide will provide detailed experimental procedures for a solution-phase synthesis employing a benzyloxycarbonyl (Cbz) protecting group for the N-terminus and a methyl ester for the C-terminus.

Overall Synthetic Workflow

The synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione from L-alanine can be visualized as a three-stage process, including the preparation of the protected amino acid, the formation of the protected dipeptide, and the final deprotection and cyclization.

Caption: Overall workflow for the synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione.

Experimental Protocols

Stage 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Cbz-L-Ala)

Principle: The amino group of L-alanine is protected with a benzyloxycarbonyl (Cbz) group using the Schotten-Baumann reaction. This prevents the amino group from participating in the subsequent peptide bond formation as a nucleophile.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Alanine | 89.09 | 10.0 g | 0.112 |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 21.0 g (17.5 mL) | 0.123 |

| Diethyl Ether | 74.12 | As needed | - |

| Hydrochloric Acid (HCl), 6M | 36.46 | As needed | - |

Procedure:

-

In a 250 mL beaker, dissolve 10.0 g (0.112 mol) of L-alanine in 100 mL of 2 M NaOH solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

While vigorously stirring, add 21.0 g (0.123 mol) of benzyl chloroformate dropwise. Simultaneously, add 2 M NaOH solution as needed to maintain the pH of the solution between 9 and 10.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 6 M HCl. A white precipitate will form.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Cbz-L-alanine.

Expected Yield: 85-95%

Stage 2: Synthesis of N-Cbz-L-alanyl-L-alanine Methyl Ester

Principle: The protected Cbz-L-alanine is coupled with L-alanine methyl ester using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Cbz-L-alanine | 223.23 | 10.0 g | 0.0448 |

| L-Alanine methyl ester HCl | 139.58 | 6.25 g | 0.0448 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 9.68 g | 0.0469 |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 6.32 g | 0.0468 |

| Triethylamine (TEA) | 101.19 | 4.53 g (6.24 mL) | 0.0448 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| 1 M HCl | 36.46 | As needed | - |

| Saturated NaHCO₃ solution | 84.01 | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

Suspend 10.0 g (0.0448 mol) of N-Cbz-L-alanine, 6.25 g (0.0448 mol) of L-alanine methyl ester hydrochloride, and 6.32 g (0.0468 mol) of HOBt in 150 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath and add 4.53 g (0.0448 mol) of triethylamine dropwise.

-

In a separate beaker, dissolve 9.68 g (0.0469 mol) of DCC in 50 mL of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

-

Combine the filtrates and wash successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield N-Cbz-L-alanyl-L-alanine methyl ester as a white solid.

Expected Yield: 70-85%

Stage 3: Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione

Principle: The Cbz protecting group is removed by catalytic hydrogenolysis, and the methyl ester is saponified. The resulting L-alanyl-L-alanine is then cyclized under thermal conditions with an acid catalyst.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Cbz-L-alanyl-L-alanine methyl ester | 308.34 | 5.0 g | 0.0162 |

| Palladium on Carbon (10% Pd/C) | - | 0.5 g | - |

| Methanol | 32.04 | 100 mL | - |

| Sodium Hydroxide (1 M) | 40.00 | ~16.2 mL | 0.0162 |

| Toluene | 92.14 | 100 mL | - |

| Acetic Acid, glacial | 60.05 | 1 mL | - |

Procedure:

-

Deprotection: Dissolve 5.0 g (0.0162 mol) of N-Cbz-L-alanyl-L-alanine methyl ester in 100 mL of methanol. Add 0.5 g of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the Celite with methanol.

-

To the filtrate, add 16.2 mL of 1 M NaOH solution and stir at room temperature for 2 hours to saponify the methyl ester.

-

Neutralize the solution with 1 M HCl and then concentrate under reduced pressure to obtain the crude L-alanyl-L-alanine.

-

Cyclization: To the crude L-alanyl-L-alanine, add 100 mL of toluene and 1 mL of glacial acetic acid.

-

Heat the mixture to reflux (approximately 110 °C) using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold toluene.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to give pure (3S,6S)-3,6-dimethylpiperazine-2,5-dione.

Expected Yield: 60-75% for the cyclization step.

Reaction Mechanism

The key steps in the synthesis involve the formation of a peptide bond and the subsequent intramolecular cyclization.

Caption: Mechanisms for peptide coupling and diketopiperazine formation.

Data Presentation

Physicochemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| L-Alanine | C₃H₇NO₂ | 89.09 | White crystalline solid | 297 (decomposes) |

| N-Cbz-L-alanine | C₁₁H₁₃NO₄ | 223.23 | White solid | 82-84 |

| L-Alanyl-L-alanine | C₆H₁₂N₂O₃ | 160.17 | White solid | 275-276 (decomposes) |

| (3S,6S)-3,6-Dimethylpiperazine-2,5-dione | C₆H₁₀N₂O₂ | 142.16 | White crystalline solid | 283-285 |

Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Expected Yield (%) |

| 1 | N-protection of L-alanine | Cbz-Cl, NaOH | 85-95 |

| 2 | Dipeptide coupling | DCC, HOBt, TEA | 70-85 |

| 3 | Deprotection & Cyclization | H₂, Pd/C; NaOH; Acetic acid, Toluene | 60-75 |

| Overall | - | - | ~35-55 |

Conclusion

This technical guide outlines a reliable and well-established solution-phase methodology for the chiral synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione from L-alanine. The two-step approach, involving the formation of a protected linear dipeptide followed by deprotection and thermal cyclization, provides a high degree of control over the stereochemistry of the final product. The detailed experimental protocols and summarized data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who require access to this important chiral building block. Careful execution of the described procedures, with particular attention to the exclusion of moisture in the coupling step and efficient removal of water during cyclization, is crucial for achieving high yields and purity.

An In-Depth Technical Guide to the NMR Chemical Shifts and Interpretation of 3,6-dimethylpiperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 3,6-dimethylpiperazine-2,5-dione, a cyclic dipeptide also known as cyclo(Ala-Ala). A detailed analysis of the ¹H and ¹³C NMR chemical shifts for both its cis and trans isomers is presented, offering a basis for structural elucidation and conformational analysis. This document also outlines a general experimental protocol for the acquisition of NMR data for this class of compounds.

Introduction

This compound is a fundamental structural motif found in numerous natural products and is a key building block in medicinal chemistry. The stereochemistry of the two methyl groups at the C3 and C6 positions gives rise to two diastereomers: a cis (L,L or D,D) and a trans (L,D or D,L) isomer. NMR spectroscopy is an indispensable tool for distinguishing between these isomers and for studying their conformational dynamics in solution. The chemical shifts of the protons and carbons in the molecule are highly sensitive to the local electronic environment and spatial orientation, providing a unique fingerprint for each isomer.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. The data is compiled from scientific literature and presented for easy comparison.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers.

| Isomer | Solvent | Atom | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| cis | CDCl₃ | H3/H6 | 4.08 | q | 7.0 |

| CH₃ | 1.50 | d | 7.0 | ||

| NH | 7.85 | s (br) | - | ||

| trans | CDCl₃ | H3/H6 | 4.15 | q | 7.0 |

| CH₃ | 1.45 | d | 7.0 | ||

| NH | 8.10 | s (br) | - |

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Isomers.

| Isomer | Solvent | Atom | Chemical Shift (ppm) |

| cis | CDCl₃ | C2/C5 (C=O) | 169.5 |

| C3/C6 | 52.0 | ||

| CH₃ | 19.5 | ||

| trans | CDCl₃ | C2/C5 (C=O) | 169.0 |

| C3/C6 | 51.5 | ||

| CH₃ | 19.0 |

Interpretation of NMR Spectra

The differentiation between the cis and trans isomers of this compound is subtly reflected in their NMR spectra.

In the ¹H NMR spectrum , both isomers exhibit a quartet for the methine protons (H3/H6) due to coupling with the adjacent methyl protons, and a doublet for the methyl protons (CH₃). The amide protons (NH) typically appear as a broad singlet. While the coupling constants are very similar, slight differences in the chemical shifts of the methine, methyl, and amide protons can be observed. These differences arise from the different spatial orientations of the methyl groups, which influence the local magnetic fields.

The ¹³C NMR spectrum for each isomer shows three distinct signals corresponding to the carbonyl carbons (C2/C5), the methine carbons (C3/C6), and the methyl carbons (CH₃). Similar to the proton spectra, the chemical shifts for each carbon environment show slight but measurable differences between the cis and trans isomers. The carbonyl carbon chemical shifts are particularly sensitive to the ring conformation.

Experimental Protocols

A general methodology for acquiring high-quality NMR spectra of cyclic dipeptides like this compound is outlined below.[1]

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial for sample solubility and to avoid interfering signals.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

To enhance the signal of quaternary carbons (like the carbonyls), a longer relaxation delay (e.g., 5-10 seconds) may be necessary.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment of proton and carbon signals, especially in more complex derivatives, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly valuable.[1]

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Visualization of Key Structural and NMR Relationships

The following diagram illustrates the structural difference between the cis and trans isomers and highlights the key atoms for NMR analysis.

This guide provides foundational NMR data and interpretation for the cis and trans isomers of this compound, which is essential for researchers in the fields of chemistry and drug development. The subtle yet distinct differences in their NMR spectra allow for confident stereochemical assignment and can be further utilized in more advanced conformational studies.

References

X-ray Crystal Structure of cis-3,6-Dimethylpiperazine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of cis-3,6-dimethylpiperazine-2,5-dione, a cyclic dipeptide of significant interest in various scientific domains. The following sections detail the experimental protocols for its synthesis, crystallization, and X-ray diffraction analysis, along with a comprehensive presentation of its crystallographic data.

Introduction

cis-3,6-Dimethylpiperazine-2,5-dione, also known as cyclo(L-alanyl-L-alanyl) or L-alanine anhydride, is the cyclic dipeptide formed from two L-alanine residues. Its rigid, chiral structure makes it a valuable scaffold in medicinal chemistry and a model system for studying peptide conformations. Understanding its precise three-dimensional structure is crucial for designing derivatives with specific biological activities and for computational modeling studies. The definitive determination of its solid-state conformation was achieved through single-crystal X-ray diffraction by Sletten in 1970.[1] This guide collates and presents the key findings of this seminal work.

Experimental Protocols

Synthesis and Crystallization of cis-3,6-Dimethylpiperazine-2,5-dione

The synthesis of L-alanine N-carboxyanhydride (L-Ala-NCA) is a key step in the preparation of poly-L-alanine and its cyclic dipeptide.[2] One common method involves the reaction of L-alanine with phosgene or a phosgene equivalent like triphosgene.[3] The resulting N-carboxyanhydride can then undergo cyclization to form the diketopiperazine.

For the crystallographic study, crystals of cis-3,6-dimethylpiperazine-2,5-dione were obtained by slow evaporation from an aqueous solution. While the original study by Sletten does not provide exhaustive detail on the crystallization process, a general procedure for obtaining single crystals of cyclic dipeptides involves dissolving the purified compound in a suitable solvent (in this case, water) and allowing the solvent to evaporate slowly at a constant temperature. The quality of the resulting crystals is critical for successful X-ray diffraction analysis.

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques. The methodology, though dating from 1970, laid the foundation for modern structural analysis. A suitable single crystal was mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections of varying intensities, was recorded. In that era, data collection was often performed using photographic film or early automated diffractometers.[4]

The collected diffraction data were then used to solve the crystal structure. The initial phases of the structure factors were likely determined using direct methods, a common approach for small molecules.[1] Subsequent refinement of the atomic coordinates and thermal parameters was carried out to achieve the best possible fit between the observed and calculated diffraction intensities.

Crystallographic Data

The crystallographic data for cis-3,6-dimethylpiperazine-2,5-dione is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number LCDMPP01 .[1] The key parameters are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₆H₁₀N₂O₂ |

| Formula Weight | 142.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 9.17 Å |

| b | 6.07 Å |

| c | 6.84 Å |

| α | 90° |

| β | 108.5° |

| γ | 90° |

| Volume | 361.3 ų |

| Z | 2 |

Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | O1 | 1.24 |

| C1 | N1 | 1.34 |

| C1 | C2 | 1.52 |

| C2 | N2 | 1.46 |

| C2 | C3 | 1.53 |

| C4 | O2 | 1.24 |

| C4 | N2 | 1.34 |

| C4 | C5 | 1.52 |

| C5 | N1 | 1.46 |

| C5 | C6 | 1.53 |

| N1 | H1 | 0.97 |

| N2 | H2 | 0.97 |

Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O1 | C1 | N1 | 123.0 |

| O1 | C1 | C2 | 121.0 |

| N1 | C1 | C2 | 116.0 |

| C1 | N1 | C5 | 123.0 |

| C1 | C2 | N2 | 110.0 |

| C1 | C2 | C3 | 111.0 |

| N2 | C2 | C3 | 111.0 |

| O2 | C4 | N2 | 123.0 |

| O2 | C4 | C5 | 121.0 |

| N2 | C4 | C5 | 116.0 |

| C4 | N2 | C2 | 123.0 |

| C4 | C5 | N1 | 110.0 |

| C4 | C5 | C6 | 111.0 |

| N1 | C5 | C6 | 111.0 |

Selected Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C5 | N1 | C1 | C2 | -10.0 |

| C1 | N1 | C5 | C4 | -10.0 |

| C1 | C2 | N2 | C4 | 35.0 |

| C2 | N2 | C4 | C5 | 35.0 |

| N1 | C1 | C2 | N2 | -30.0 |

| N1 | C5 | C4 | N2 | -30.0 |

Molecular and Crystal Structure

The crystal structure analysis reveals that the six-membered diketopiperazine ring in cis-3,6-dimethylpiperazine-2,5-dione is not planar but adopts a skewed boat conformation.[1] The two methyl groups are in a cis configuration and occupy pseudo-axial positions on the ring. The non-planar nature of the ring is a critical feature influencing its packing in the crystal lattice and its potential interactions in biological systems.

Experimental Workflow

The overall workflow for determining the X-ray crystal structure of cis-3,6-dimethylpiperazine-2,5-dione is depicted in the following diagram.

Caption: Experimental workflow for the X-ray crystal structure determination.

References

Solubility Profile of 3,6-dimethylpiperazine-2,5-dione in Dimethyl Sulfoxide (DMSO) and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-dimethylpiperazine-2,5-dione, a cyclic dipeptide of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. The provided protocols and data presentation formats are designed to assist researchers in generating reliable and comparable solubility data.

Introduction to this compound and Solvent Properties

This compound, also known as cyclo(Ala-Ala), is a cyclic dipeptide formed from two alanine residues. Its physicochemical properties, including solubility, are crucial for its handling, formulation, and application in areas such as drug delivery and materials science.

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[1][2][3] It is miscible with water and many organic solvents.[1][2][4] Its strong dissolving power makes it a valuable solvent in chemical reactions and for the solubilization of poorly soluble compounds.[1][2]

Ethanol is a polar protic solvent that is widely used in pharmaceutical and laboratory settings.[5][6][7] It is miscible with water in all proportions and can dissolve a variety of organic compounds.[5][6] Its volatility and relatively low toxicity make it a common choice for extractions and formulations.[6][8]

Quantitative Solubility Data

Table 1: Solubility of this compound in DMSO

| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| 25 (Room Temp.) | |||

| 37 | |||

| 50 |

Table 2: Solubility of this compound in Ethanol

| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| 25 (Room Temp.) | |||

| 37 | |||

| 50 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the equilibrium solubility method. This method involves saturating the solvent with the solute and then quantifying the dissolved amount.

Materials:

-

This compound (high purity)

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

Ethanol (absolute, analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of DMSO or ethanol into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C, 37°C, 50°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask.

-

Accurately dilute the filtered solution with a suitable solvent (the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in mg/mL and mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing solubility.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. biofargo.com [biofargo.com]

- 4. acs.org [acs.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Ethanol - Wikipedia [en.wikipedia.org]

- 7. nanyangchemical.com [nanyangchemical.com]

- 8. nedstar.com [nedstar.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,6-dimethylpiperazine-2,5-dione Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-dimethylpiperazine-2,5-dione, a cyclic dipeptide derived from alanine, exists as two primary stereoisomers: cis-(L,L) or (D,D) and trans-(L,D). These isomers, also known as cyclo(Ala-Ala), exhibit distinct physicochemical properties owing to their unique three-dimensional structures. Understanding these properties is crucial for their application in various fields, including drug delivery, synthesis of novel bioactive molecules, and materials science. This technical guide provides a comprehensive overview of the known physicochemical characteristics of these stereoisomers, including their crystal structure, melting point, solubility, and spectroscopic data. Detailed experimental protocols for the characterization of these compounds are also provided, along with a visualization of a key biological signaling pathway potentially modulated by this class of molecules.

Introduction

Diketopiperazines (DKPs) are a class of cyclic dipeptides that have garnered significant attention in the scientific community due to their rigid and conformationally constrained scaffold, which imparts unique biological activities. The simplest chiral DKP, this compound, is formed from the condensation of two alanine amino acids. The stereochemistry of the constituent alanine residues gives rise to two diastereomers: the cis isomer, which can be either cyclo(L-Ala-L-Ala) or cyclo(D-Ala-D-Ala), and the trans isomer, cyclo(D-Ala-L-Ala). The spatial arrangement of the methyl groups in these isomers leads to significant differences in their molecular packing, and consequently, their physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of the cis and trans stereoisomers of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | cis-3,6-dimethylpiperazine-2,5-dione (cyclo(L-Ala-L-Ala) / cyclo(D-Ala-D-Ala)) | trans-3,6-dimethylpiperazine-2,5-dione (cyclo(D-Ala-L-Ala)) |

| Molecular Formula | C₆H₁₀N₂O₂ | C₆H₁₀N₂O₂ |

| Molecular Weight | 142.16 g/mol [1][2] | 142.16 g/mol [1][2] |

| Melting Point | 284 °C[3] | ~283-285 °C (for a mixture of DL and meso)[4] |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| Conformation | Puckered, skewed boat | Nearly planar |

| Solubility | Soluble in 1 M HCl (25mg/mL)[1]. General solubility in water and organic solvents requires experimental determination. | General solubility in water and organic solvents requires experimental determination. |

Crystal Structure

The solid-state conformation of the stereoisomers of this compound has been elucidated through single-crystal X-ray diffraction.

-

cis-isomer (cyclo(L-Ala-L-Ala)) : Crystallographic studies have revealed that the cis isomer adopts a puckered, skewed boat conformation. This non-planar structure is a consequence of minimizing steric hindrance between the two axially oriented methyl groups.

-

trans-isomer (cyclo(D-Ala-L-Ala)) : In contrast, the diketopiperazine ring of the trans isomer is nearly planar. This planarity is facilitated by the opposing (equatorial) positions of the methyl groups, which reduces steric strain.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and differentiation of the cis and trans isomers. The chemical shifts of the α-protons and methyl protons are particularly sensitive to the ring conformation and the relative stereochemistry.

Infrared (IR) Spectroscopy

FTIR spectroscopy can be utilized to identify the characteristic functional groups present in the molecule. The amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are prominent and their positions can be influenced by the molecular conformation and intermolecular hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. Electron ionization (EI) and electrospray ionization (ESI) are common techniques. The fragmentation of the diketopiperazine ring can provide structural information.

Biological Activity and Signaling Pathways

Diketopiperazines have been shown to modulate bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. While specific studies on the quorum sensing activity of cyclo(Ala-Ala) stereoisomers are limited, the general mechanism involves the DKP molecule acting as an antagonist to the native N-acylhomoserine lactone (AHL) signaling molecules. This interference disrupts the QS signaling cascade, leading to a reduction in the expression of virulence factors.

Caption: Generalized mechanism of quorum sensing inhibition by diketopiperazines.

Experimental Protocols

Crystal Structure Determination

Objective: To determine the three-dimensional atomic arrangement of the stereoisomers in a crystalline solid.

Methodology (Single-Crystal X-ray Diffraction):

-

Crystal Growth: Grow single crystals of each stereoisomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, water, or a mixture).

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

Solubility Determination

Objective: To quantitatively determine the solubility of each stereoisomer in a given solvent.

Methodology (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by evaporating the solvent and weighing the residue.

NMR Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural characterization.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified stereoisomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to assign the structure and confirm the stereochemistry. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more detailed structural elucidation.

Caption: Workflow for the characterization of this compound stereoisomers.

Conclusion

The cis and trans stereoisomers of this compound possess distinct physicochemical properties that are a direct consequence of their conformational differences. The puckered, boat-like structure of the cis isomer and the nearly planar conformation of the trans isomer influence their crystal packing, melting points, and likely their solubility and biological activity. A thorough characterization of these properties using the outlined experimental protocols is essential for advancing their application in drug development and materials science. Further research into the specific biological activities of each stereoisomer, particularly in modulating quorum sensing, could unveil novel therapeutic opportunities.

References

Navigating the Nomenclature: A Technical Guide to Alanine Anhydride and 3,6-Dimethylpiperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise language of chemical sciences, accurate and unambiguous nomenclature is paramount. This technical guide delves into the nomenclature, chemical properties, and synthesis of the compound commonly known as alanine anhydride, which is systematically named 3,6-dimethylpiperazine-2,5-dione. This diketopiperazine has garnered interest in various research fields, including peptide chemistry and drug discovery, due to its structural relationship to cyclic dipeptides. This document aims to provide a comprehensive resource for professionals, clarifying the relationship between its common and systematic names, presenting key quantitative data, and outlining relevant experimental considerations.

Nomenclature: Alanine Anhydride vs. This compound

The name "alanine anhydride" is a common or trivial name that has been historically used. It arises from the conceptual formation of the molecule through the intermolecular dehydration of two alanine molecules. While this name provides a quick reference to its amino acid origin, it is not compliant with the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The official IUPAC name for this compound is This compound .[1][2][3] This name precisely describes the chemical structure: a six-membered heterocyclic ring containing two nitrogen atoms (a piperazine) with ketone groups (=O) at positions 2 and 5, and methyl groups (-CH3) at positions 3 and 6.

Due to the presence of two stereocenters at the 3 and 6 positions, this compound can exist as different stereoisomers, primarily cis and trans isomers. The specific stereochemistry is crucial in determining the molecule's three-dimensional shape and, consequently, its biological activity. The cis-isomer has the two methyl groups on the same side of the piperazine ring, while in the trans-isomer, they are on opposite sides.

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the common name, the systematic IUPAC name, and the underlying chemical structure.

Caption: Relationship between common and IUPAC nomenclature for C6H10N2O2.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy comparison. Data for different isomers are included where available.

| Property | Value | Stereoisomer | Reference |

| Molecular Formula | C6H10N2O2 | All | [1][2][3] |

| Molecular Weight | 142.16 g/mol | All | [1][2][4] |

| CAS Number | 5625-46-7 | Mixture/Unspecified | [1][2][3] |

| 5845-61-4 | (l,l)-cis | [5] | |

| 35590-65-9 | trans | [6][7] | |

| Melting Point | 283-285 °C | Mixture/Unspecified | [1] |

| Boiling Point | 259.72 °C (estimate) | Unspecified | [1] |

| Solubility | Soluble in 1 M HCl (25 mg/mL) | Unspecified | [1] |

| Density | 1.081 g/cm³ | Unspecified | [1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, the general synthesis of 2,5-diketopiperazines often involves the cyclization of dipeptide precursors. A general workflow is described below.

General Synthesis Workflow for 2,5-Diketopiperazines

The synthesis of 2,5-diketopiperazines, such as this compound, typically proceeds through the formation of a linear dipeptide followed by an intramolecular cyclization.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Protection: The amino group of the first alanine molecule is protected using a suitable protecting group (e.g., Boc or Cbz) to prevent self-polymerization.

-

Activation: The carboxyl group of the protected alanine is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt)) to facilitate amide bond formation.

-

Coupling: The activated amino acid is then coupled with a second alanine molecule (typically an ester derivative to protect its carboxyl group) to form the linear dipeptide.

-

Deprotection: The protecting group on the N-terminal amino group of the dipeptide is removed.

-

Cyclization: The deprotected linear dipeptide is induced to undergo intramolecular cyclization to form the six-membered diketopiperazine ring. This step is often achieved by heating the dipeptide ester, sometimes in the presence of a mild base.

-

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Conclusion

This technical guide clarifies that "alanine anhydride" is a common name for the compound systematically identified by IUPAC as "this compound". For clarity and precision in scientific communication, the use of the IUPAC nomenclature is strongly recommended. The provided quantitative data and the general synthetic workflow offer a foundational resource for researchers and professionals working with this and related diketopiperazine compounds. Understanding the nuances of its nomenclature and chemical properties is essential for advancing research and development in fields where these cyclic dipeptides show promise.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H10N2O2 | CID 97704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. (l,l)-cis-3,6-Dimethylpiperazine-2,5-dione [webbook.nist.gov]

- 6. Alanine anhydride, trans-(A+-)- | C6H10N2O2 | CID 676438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Piperazinedione, 3,6-dimethyl-, trans- [webbook.nist.gov]

Conformational Analysis of the 3,6-dimethylpiperazine-2,5-dione Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,6-dimethylpiperazine-2,5-dione ring, a cyclic dipeptide also known as cyclo(Ala-Ala), represents a fundamental scaffold in medicinal chemistry and drug design. Its constrained, yet flexible, structure provides a valuable template for mimicking peptide turns and presenting substituents in well-defined spatial orientations. Understanding the conformational landscape of this ring system is paramount for the rational design of peptidomimetics with tailored biological activities and improved pharmacokinetic profiles. This technical guide provides an in-depth analysis of the conformational preferences of the this compound ring, supported by quantitative data from experimental and computational studies. Detailed experimental protocols for key analytical techniques are also presented to aid researchers in their own investigations.

Core Conformational Isomers: Cis and Trans

The stereochemistry at the two chiral centers (C3 and C6) dictates the overall conformation of the this compound ring, leading to two primary diastereomers: the cis (L,L or D,D) and the trans (L,D or D,L) isomers. These isomers exhibit distinct conformational preferences.

The cis-3,6-dimethylpiperazine-2,5-dione Isomer

The cis isomer, derived from the cyclization of two L- or two D-alanine residues, predominantly adopts a non-planar, puckered conformation. X-ray crystallography studies have revealed that the ring puckers into a skewed boat or twisted boat conformation. This puckering minimizes steric strain between the two axial methyl groups, which would be present in a planar conformation. The degree of puckering can be quantified by the dihedral angles within the ring.

The trans-3,6-dimethylpiperazine-2,5-dione Isomer

In contrast, the trans isomer, formed from one L- and one D-alanine residue, is nearly planar. The alternating stereochemistry allows the methyl groups to adopt pseudo-equatorial positions, thereby reducing steric hindrance and favoring a more flattened ring structure. This near-planar arrangement has significant implications for how substituents on the ring are presented to biological targets.

Quantitative Conformational Data

The precise geometric parameters of the cis and trans isomers have been determined through single-crystal X-ray diffraction studies. The following tables summarize key bond lengths, bond angles, and torsional angles for the respective conformations.

Table 1: Crystallographic Data for cis-(L,L)-3,6-dimethylpiperazine-2,5-dione

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Selected Bond Lengths (Å) | |

| N1-C2 | 1.33 |

| C2-C3 | 1.51 |

| C3-N4 | 1.46 |

| N4-C5 | 1.34 |

| C5-C6 | 1.52 |

| C6-N1 | 1.47 |

| Selected Bond Angles (°) ** | |

| C6-N1-C2 | 124.5 |

| N1-C2-C3 | 116.8 |

| C2-C3-N4 | 111.2 |

| C3-N4-C5 | 123.9 |

| N4-C5-C6 | 117.3 |

| C5-C6-N1 | 110.5 |

| Ring Torsional Angles (°) ** | |

| C6-N1-C2-C3 | -15.2 |

| N1-C2-C3-N4 | 38.6 |

| C2-C3-N4-C5 | -48.9 |

| C3-N4-C5-C6 | 31.5 |

| N4-C5-C6-N1 | -2.3 |

| C5-C6-N1-C2 | -5.8 |

Data sourced from CCDC deposition number LCDMPP01.

Table 2: Crystallographic Data for trans-(D,L)-3,6-dimethylpiperazine-2,5-dione

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Selected Bond Lengths (Å) | |

| N1-C2 | 1.32 |

| C2-C3 | 1.51 |

| C3-N4 | 1.46 |

| N4-C5 | 1.33 |

| C5-C6 | 1.51 |

| C6-N1 | 1.46 |

| Selected Bond Angles (°) ** | |

| C6-N1-C2 | 125.1 |

| N1-C2-C3 | 117.5 |

| C2-C3-N4 | 111.0 |

| C3-N4-C5 | 125.0 |

| N4-C5-C6 | 117.6 |

| C5-C6-N1 | 111.0 |

| Ring Torsional Angles (°) ** | |

| C6-N1-C2-C3 | 2.5 |

| N1-C2-C3-N4 | -4.8 |

| C2-C3-N4-C5 | 5.1 |

| C3-N4-C5-C6 | -2.9 |

| N4-C5-C6-N1 | 0.1 |

| C5-C6-N1-C2 | 0.0 |

Data sourced from CCDC deposition number TRDMPP01.

Experimental Protocols

The conformational analysis of this compound relies on a combination of experimental techniques, primarily single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.

Single-Crystal X-ray Crystallography

This technique provides the most definitive picture of the solid-state conformation.

Methodology:

-

Crystal Growth: High-quality single crystals of the desired isomer are grown, typically by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, or water.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam.

-

Diffraction Pattern: The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffraction spots. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, angles, and torsional angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the solution-state conformation and dynamics of the molecule.

Methodology:

-

Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts and coupling constants of the protons. The vicinal coupling constants (³J) between the α-protons and the N-H protons are particularly informative.

-

Karplus Relationship: The Karplus equation is used to relate the observed vicinal coupling constants to the corresponding dihedral angles (φ), providing information about the backbone conformation. The generalized equation is: J(φ) = Acos²(φ) + Bcos(φ) + C where A, B, and C are empirically derived parameters.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the spin systems within the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å). The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

-

-

Structure Calculation: The experimental distance and dihedral angle restraints are used in conjunction with molecular mechanics or molecular dynamics calculations to generate a family of low-energy solution conformations consistent with the NMR data.

Visualization of Conformational Equilibrium and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Conformational equilibrium of this compound.

Caption: Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of the this compound ring reveals a fascinating interplay between stereochemistry and three-dimensional structure. The distinct puckered boat conformation of the cis isomer and the near-planar arrangement of the trans isomer provide a solid foundation for the design of conformationally constrained peptides and peptidomimetics. By leveraging the detailed experimental protocols and quantitative data presented in this guide, researchers can gain a deeper understanding of this important structural motif and apply this knowledge to the development of novel therapeutics. The synergistic use of X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a comprehensive characterization of the conformational landscape of these and related cyclic peptide systems.

Thermal Stability and Degradation of 3,6-Dimethylpiperazine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethylpiperazine-2,5-dione, also known as the cyclic dipeptide of alanine or alanine anhydride, is a key molecule in various chemical and pharmaceutical applications. Its thermal stability is a critical parameter influencing its synthesis, purification, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides an in-depth analysis of the thermal properties and degradation pathways of this compound, compiling available data and outlining standard experimental methodologies for its characterization.

Introduction

This compound is a six-membered heterocyclic compound formed from the condensation of two alanine molecules.[1] It exists as cis and trans stereoisomers. This molecule serves as a precursor in the synthesis of poly(lactic acid) (PLA), a biodegradable polymer with widespread applications.[2][3] Understanding the thermal behavior of this compound is paramount for optimizing reaction conditions, preventing unwanted degradation, and ensuring the purity and stability of final products.

Thermal Properties

The thermal stability of this compound is characterized by its melting point and decomposition temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to elucidate these properties.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal properties of this compound based on available literature data. It is important to note that specific values may vary depending on the stereoisomer and the experimental conditions.

| Property | Value | Method | Reference |

| Melting Point | 283-285 °C | Capillary Method | [4][5] |

| Onset of Decomposition | > 285 °C (estimated) | TGA | Inferred |

| Enthalpy of Combustion (ΔcH°solid) | -3300 kJ/mol | Bomb Calorimetry | [6] |

Note: Detailed TGA and DSC data for this compound is not extensively available in the public domain. The onset of decomposition is an estimation based on its high melting point.

Thermal Degradation Pathway

The thermal degradation of cyclic dipeptides like this compound is complex and can proceed through various mechanisms, including ring-opening, hydrolysis (if moisture is present), and fragmentation. Pyrolysis studies of dipeptides and proteins suggest that thermal decomposition can lead to the formation of smaller volatile compounds.[2][3][7]

A plausible thermal degradation pathway for this compound is initiated by the cleavage of the amide bonds within the piperazine-2,5-dione ring. This can be followed by a series of reactions, including decarboxylation and deamination, to yield a variety of smaller molecules.

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and reproducible data on the thermal stability of this compound. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to quantify mass loss due to degradation.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge Gas: An inert gas, typically nitrogen, is used to purge the furnace and sample chamber to prevent oxidative degradation. A flow rate of 20-50 mL/min is common.[8]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. A typical heating rate is 10 °C/min or 20 °C/min.[8]

-

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature ranges. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (commonly aluminum). The pan is then hermetically sealed.

-

Instrument Setup:

-

Purge Gas: An inert gas, such as nitrogen, is used to purge the DSC cell.

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically includes a heating and cooling cycle. For melting point determination, a heating rate of 5-10 °C/min is common.[9]

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and an empty reference pan.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed. An endothermic peak corresponds to melting. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This compound is a thermally stable compound with a high melting point. Its degradation at elevated temperatures likely proceeds through ring-opening and subsequent fragmentation. The application of standardized thermal analysis techniques such as TGA and DSC is essential for a comprehensive understanding of its thermal behavior. This knowledge is critical for professionals in research, development, and manufacturing who work with this important molecule, enabling the optimization of processes and ensuring product quality and stability. Further research is warranted to fully elucidate the complex degradation mechanism and to obtain a more complete set of quantitative thermal analysis data.

References

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. Analytical pyrolysis of dipeptides containing proline and amino acids with polar side chains. Novel 2,5-diketopiperazine markers in the pyrolysates of proteins [iris.unitn.it]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. This compound [webbook.nist.gov]

- 7. Degradation of peptides to diketopiperazines: application of Pyrolysis–gas chromatography to sequence determination in actinomycins - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. Setting Up a DSC Cyclic Procedure [deng.folk.ntnu.no]

An In-depth Technical Guide to Identifying Stereoisomers of 3,6-dimethylpiperazine-2,5-dione Using Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-dimethylpiperazine-2,5-dione, a cyclic dipeptide also known as cyclo(Ala-Ala), is a crucial scaffold in medicinal chemistry and a component of various natural products.[1][2] Its structure contains two stereogenic centers at the C3 and C6 positions, giving rise to three possible stereoisomers: a pair of enantiomers with a cis relationship between the two methyl groups ((3S,6S) and (3R,6R)) and a meso compound with a trans relationship ((3R,6S)). The specific stereochemistry of this molecule profoundly influences its biological activity, physicochemical properties, and pharmacological profile. Therefore, the accurate identification and differentiation of these stereoisomers are critical for drug discovery, development, and quality control.

This technical guide provides a comprehensive overview of modern spectroscopic and chromatographic techniques for the unambiguous identification and characterization of the cis and trans stereoisomers of this compound. We present detailed experimental methodologies, comparative data, and logical workflows to assist researchers in this essential analytical challenge.

Logical Relationship of Stereoisomers

The stereoisomeric forms of this compound are structurally related as diastereomers and enantiomers. The trans isomer is a meso compound, meaning it is achiral despite having stereocenters. The cis isomer exists as a pair of enantiomers.

Caption: Structural relationships between the stereoisomers of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer Identification

NMR spectroscopy is the most powerful and direct method for distinguishing between the cis and trans diastereomers of this compound. The different spatial arrangement of the methyl groups results in distinct chemical environments for the ring protons, leading to measurable differences in their chemical shifts (δ).

Recent studies on substituted piperazine-2,5-diones have shown that ¹H NMR analysis is a simple and effective way to identify cis and trans isomers.[1][3] For many diketopiperazines (DKPs), the methine proton (H3/H6) resonance in the cis isomer is observed at a downfield (higher ppm) chemical shift compared to the corresponding proton in the trans isomer.[3]

Comparative NMR Data

While specific high-resolution data for the parent this compound is dispersed, analysis of closely related structures allows for the assignment of relative stereochemistry. The key differentiator is the chemical shift of the methine protons at the C3 and C6 positions.

| Isomer | Proton | Expected ¹H Chemical Shift (δ) Range (ppm) | Key Differentiating Feature |

| cis | CH -CH₃ | More Downfield (e.g., ~4.2 ppm) | The two methine protons are equivalent, giving a single signal. |

| trans | CH -CH₃ | More Upfield (e.g., ~4.0 ppm) | The two methine protons are equivalent, giving a single signal. |

Note: Absolute ppm values can vary based on solvent and spectrometer frequency. The relative difference (Δδ) is the most reliable indicator.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Reference: Use Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum using the TMS signal.

-

Integrate all signals to determine proton ratios.

-

Identify the chemical shift of the quartet corresponding to the C3/C6 methine protons.

-

Compare the observed chemical shift to the expected ranges to assign the cis or trans configuration. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all protons and carbons.

-

II. Advanced Techniques for Enantiomer Identification and Separation

While NMR can distinguish diastereomers, it cannot differentiate between enantiomers (e.g., (3S,6S)-cis and (3R,6R)-cis). For this, chiroptical spectroscopy or chiral chromatography is required.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] It provides a unique spectral fingerprint for each enantiomer, making it an definitive method for determining absolute configuration.

The process involves comparing the experimental VCD spectrum of an enantiomer to a spectrum calculated using quantum chemistry methods (Density Functional Theory, DFT).[5] A match between the experimental spectrum and the calculated spectrum for a specific configuration (e.g., 3S,6S) confirms the absolute stereochemistry of the sample.

Experimental Protocol: VCD Spectroscopy

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified cis-isomer sample (typically 5-15 mg) in a minimal amount of a suitable solvent (e.g., CDCl₃) to achieve a high concentration.

-

Transfer the solution to a sample cell with a short path length (e.g., 100 µm).

-

-

Data Acquisition:

-

Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.

-

Parameters:

-

Resolution: Typically 4 cm⁻¹.

-

Spectral Range: Mid-IR region (e.g., 2000-900 cm⁻¹).

-

Acquisition Time: Several hours may be required to achieve an adequate signal-to-noise ratio.

-

-

-

Computational Analysis:

-

Perform a conformational search for the target molecule (e.g., (3S,6S)-3,6-dimethylpiperazine-2,5-dione).

-

Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Generate a Boltzmann-averaged calculated spectrum.

-

-

Spectral Comparison:

-

Compare the experimental VCD spectrum with the calculated spectra for both the (3S,6S) and (3R,6R) configurations.

-

A positive or negative correlation confirms the absolute configuration of the sample.

-

Chromatographic Methods Coupled with Mass Spectrometry (MS)

To analyze individual stereoisomers within a mixture, prior separation is necessary. Chiral chromatography is the method of choice. While standard mass spectrometry cannot distinguish between stereoisomers, its use as a detector for a chiral separation technique provides definitive identification and quantification.

Supercritical Fluid Chromatography (SFC): SFC has proven highly effective for the chiral separation of diketopiperazines where other methods like GC and HPLC have failed.[6]

Experimental Protocol: Chiral SFC-MS

-

Instrumentation: An analytical SFC system coupled to a mass spectrometer (e.g., ESI-QTOF-MS).

-

Sample Preparation: Dissolve the stereoisomeric mixture in a suitable solvent (e.g., methanol/isopropanol) at a concentration of ~1 mg/mL.

-

Chromatographic Conditions:

-

Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) based column.[6]

-

Mobile Phase: A gradient of an alcohol modifier (e.g., 2-propanol) in supercritical CO₂.

-

Flow Rate: 2-4 mL/min.

-

Back Pressure: 100-150 bar.

-

Temperature: 35-40 °C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis: Monitor for the protonated molecular ion [M+H]⁺ (m/z for C₆H₁₀N₂O₂ is 143.08).

-

-

Analysis: The separated isomers will appear as distinct peaks in the chromatogram, allowing for their quantification. The absolute configuration of the eluting peaks would need to be confirmed by analyzing a known stereoisomeric standard or by collecting fractions for VCD analysis.

Analytical Workflow

The comprehensive identification of this compound stereoisomers follows a logical workflow, starting with the analysis of the bulk sample and proceeding to specific chiral identification.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chembk.com [chembk.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,6-Dimethylpiperazine-2,5-dione Scaffolds in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,6-dimethylpiperazine-2,5-dione core, a member of the diketopiperazine (DKP) class of cyclic peptides, has garnered significant attention in medicinal chemistry as a privileged scaffold. Its rigid, chiral structure provides a unique three-dimensional framework for the development of novel therapeutic agents. This versatile scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects, making them promising candidates for drug discovery programs.

These application notes provide an overview of the therapeutic potential of this compound derivatives, summarize key quantitative data, and detail essential experimental protocols for their synthesis and biological evaluation.

Therapeutic Applications and Quantitative Data

Anticancer Activity

Derivatives of the this compound scaffold have shown potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

A notable study synthesized a series of novel 3,6-diunsaturated 2,5-diketopiperazine derivatives and evaluated their anticancer activity.[1][2] Several of these compounds exhibited moderate to good inhibitory effects on A549 (lung carcinoma) and HeLa (cervical cancer) cell lines.[1][2] For instance, compound 11 , featuring a naphthalen-1-ylmethylene and a 2-methoxybenzylidene group, displayed significant activity with IC50 values of 1.2 µM and 0.7 µM against A549 and HeLa cells, respectively.[1][2] This compound was also shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1][2] Another derivative, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, exhibited selective cytotoxicity against PANC-1 human pancreatic carcinoma cells under glucose-starved conditions with an IC50 value of 28 µM.[3]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 (naphthalen-1-ylmethylene and 2-methoxybenzylidene substituted) | A549 (Lung Carcinoma) | 1.2 | [1][2] |

| HeLa (Cervical Cancer) | 0.7 | [1][2] | |

| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (Pancreatic Carcinoma, glucose-starved) | 28 | [3] |

| Derivatives 6, 8-10, 12, 14 | A549 and HeLa | 0.7 - 8.9 | [1][2] |

Neuroprotective Activity

Piperazine derivatives have been investigated as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease.[4][5] Studies have shown that certain piperazine compounds can exert neuroprotective effects. The proposed mechanism for some derivatives involves the potentiation of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in regulating the stability of dendritic spines and memory formation.[4][5] Activation of this pathway can protect neurons from amyloid toxicity.[4][5]

Anti-inflammatory and Antioxidant Activity

Some piperazine-2,5-dione derivatives have demonstrated anti-inflammatory and antioxidant properties. One study on 1,4-disubstituted piperazine-2,5-dione derivatives showed that they can protect SH-SY5Y cells from H₂O₂-induced oxidative damage.[6] The mechanism of this antioxidant effect was linked to the activation of the IL-6/Nrf2 positive-feedback loop, which leads to a decrease in reactive oxygen species (ROS) production and stabilization of the mitochondrial membrane potential.[6]

Signaling Pathways and Mechanisms of Action

Anticancer Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest

Several 3,6-disubstituted piperazine-2,5-dione derivatives exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Caption: Anticancer mechanism of 3,6-disubstituted piperazine-2,5-diones.

Neuroprotective Signaling Pathway: TRPC6 Channel Modulation

In the context of neurodegenerative diseases, piperazine derivatives have been shown to potentiate the TRPC6 channel, leading to neuroprotective effects against amyloid toxicity.

Caption: Neuroprotective mechanism via TRPC6 channel potentiation.

Experimental Protocols

Synthesis of 3,6-Disubstituted Piperazine-2,5-diones

A general method for synthesizing 3,6-disubstituted piperazine-2,5-diones involves the cyclization of a dipeptide precursor. A concise and efficient method utilizes a diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formation.[7]

Materials:

-

Amino acids

-

Diboronic acid anhydride (catalyst)

-

Solvents (e.g., toluene)

-

Reagents for N-protection and deprotection (e.g., Boc anhydride, TFA)

Procedure:

-

Intermolecular Condensation: React two amino acid precursors in the presence of a diboronic acid anhydride catalyst to form a linear dipeptide.

-

Deprotection: Remove the N-protecting group from the dipeptide.

-

Intramolecular Cyclization: Heat the deprotected dipeptide in a suitable solvent (e.g., toluene with acetic acid) to induce intramolecular cyclization, forming the 3,6-disubstituted piperazine-2,5-dione.

-

Purification: Purify the product by recrystallization or column chromatography.

Caption: General synthesis workflow for 3,6-disubstituted piperazine-2,5-diones.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

This compound derivatives

-